Methyl 5-methoxy-1H-indole-6-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 5-methoxy-1H-indole-6-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-14-10-5-7-3-4-12-9(7)6-8(10)11(13)15-2/h3-6,12H,1-2H3 |
InChI Key |
XAPFUZUKWJMBHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2)C(=O)OC |
Origin of Product |
United States |
Chemical Transformations and Derivatization Studies of Methyl 5 Methoxy 1h Indole 6 Carboxylate
Fundamental Reactivity of Functional Groups
The fundamental reactivity of Methyl 5-methoxy-1H-indole-6-carboxylate is governed by the distinct chemical properties of its ester, ether, and indole (B1671886) functionalities.
The methyl ester group at the C-6 position is susceptible to hydrolysis, a reaction that converts the ester back into a carboxylic acid and an alcohol, under either acidic or basic conditions. chemistrysteps.com
Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., dilute sulfuric or hydrochloric acid) and an excess of water, the ester undergoes hydrolysis to yield 5-methoxy-1H-indole-6-carboxylic acid and methanol (B129727). libretexts.org The reaction is an equilibrium process. The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon. youtube.com Subsequent proton transfers and elimination of a methanol molecule lead to the formation of the carboxylic acid. libretexts.orgyoutube.com
Base-Catalyzed Hydrolysis (Saponification) : This method is generally more efficient for ester hydrolysis because the reaction is irreversible. chemistrysteps.com Treatment with an aqueous base, such as sodium hydroxide (B78521), initiates a nucleophilic attack by the hydroxide ion on the electrophilic ester carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) ion as the leaving group. The resulting carboxylic acid is immediately deprotonated by the strong basic conditions to form a carboxylate salt. chemistrysteps.com An acidic workup is required to protonate the carboxylate and isolate the final 5-methoxy-1H-indole-6-carboxylic acid. Ester conjugates of indole-3-acetic acid have shown measurable hydrolysis with just a few hours of treatment at a pH of 9 or above. nih.govresearchgate.net
Table 1: Comparison of Ester Hydrolysis Mechanisms
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH) |
| Reversibility | Reversible | Irreversible |
| Initial Step | Protonation of carbonyl oxygen | Nucleophilic attack by OH⁻ on carbonyl carbon |
| Nucleophile | Water (weak) | Hydroxide ion (strong) |
| Intermediate | Protonated tetrahedral intermediate | Tetrahedral alkoxide intermediate |
| Final Product | Carboxylic acid + Alcohol | Carboxylate salt + Alcohol (requires acid workup for carboxylic acid) |
| Driving Force | Use of excess water | Formation of the resonance-stabilized carboxylate anion |
The methoxy (B1213986) group at the C-5 position is an ether linkage. Cleavage of this C-O bond is challenging due to the high stability of ethers but can be achieved under stringent conditions using strong acids. wikipedia.orgmasterorganicchemistry.com This reaction, often referred to as ether cleavage, proceeds via a nucleophilic substitution mechanism.
The most common reagents for this transformation are strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The mechanism begins with the protonation of the ether oxygen by the strong acid, converting the methoxy group into a good leaving group (methanol). masterorganicchemistry.com A halide ion (Br⁻ or I⁻), a strong nucleophile, then attacks the methyl carbon of the protonated ether. masterorganicchemistry.com Given that the other side of the ether is an sp²-hybridized aromatic carbon, the nucleophile will exclusively attack the methyl group in an Sₙ2 reaction. libretexts.org This results in the formation of methyl halide and the corresponding phenol (B47542), 5-hydroxy-1H-indole-6-carboxylate. Diaryl ethers are generally not cleaved by acids. libretexts.org
The electron-rich indole nucleus is readily oxidized. wikipedia.org The oxidation of this compound can lead to several products, depending on the oxidant and reaction conditions.
A common oxidation pathway for indoles involves the 2,3-double bond. Simple oxidants like N-Bromosuccinimide (NBS) can selectively oxidize the indole to an oxindole. wikipedia.org For the title compound, this would likely result in the formation of a 2-oxindole derivative. Facile regioselective oxidation of indoles to 2-oxindoles can also be promoted by sulfuric acid adsorbed on silica (B1680970) gel. rsc.org
More complex oxidation can occur with stronger reagents or under enzymatic conditions. Cytochrome P450 enzymes, for example, are known to oxidize indole to a variety of products including indoxyl (3-hydroxyindole), oxindole, and isatin (B1672199). nih.gov The initial oxidation often produces a transient 3-hydroxyindole, which can then undergo further oxidation or dimerization. nih.gov The presence of the methoxy group at C-5 and the carboxylate at C-6 will influence the regioselectivity and feasibility of these oxidation reactions.
The indole ring is highly reactive towards electrophiles, with substitution typically occurring at the C-3 position of the pyrrole (B145914) ring, which is the most nucleophilic site. wikipedia.orgbhu.ac.in If the C-3 position is blocked, substitution may occur at C-2. Substitution on the benzene (B151609) portion of the ring generally only happens if the positions on the pyrrole ring are substituted. wikipedia.org The electron-donating 5-methoxy group further activates the ring system towards electrophilic attack.
Halogenation : Indoles react with halogenating agents to yield halogenated derivatives. For instance, enzymatic bromination using a halogenase enzyme can introduce a bromine atom at the C-3 position of various indole derivatives, including those with electron-donating (like 5-methoxyindole) and electron-withdrawing (like methyl indole-5-carboxylate) substituents. nih.gov
Formylation : The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method for introducing a formyl group (-CHO) onto the indole ring, almost exclusively at the C-3 position. wikipedia.org
Nitration : Nitration of indoles is complex and requires careful selection of reagents to avoid oxidation of the sensitive ring. Milder nitrating agents are typically employed. The position of nitration would be influenced by the directing effects of the existing 5-methoxy and 6-carboxylate groups.
The indole ring system and the ester group can both undergo reduction, with the outcome depending on the choice of reducing agent.
Reduction of the Indole Ring : The pyrrole ring of the indole nucleus can be selectively reduced to yield an indoline (B122111) (2,3-dihydroindole). This is often achieved through catalytic hydrogenation or with reagents like zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid. bhu.ac.inuop.edu.pk A Brønsted acid-catalyzed transfer hydrogenation using a Hantzsch dihydropyridine (B1217469) as the hydrogen source is an effective method for producing optically active indolines. organic-chemistry.org Conversely, reduction of the benzene ring can be accomplished using dissolving metal reductions, such as lithium in liquid ammonia (B1221849), which would likely reduce the benzene part of the indole nucleus. bhu.ac.ingoogle.com
Reduction of the Ester Group : The methyl ester at C-6 can be reduced to a primary alcohol (hydroxymethyl group). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. LiAlH₄ does not typically affect the indole nucleus itself. bhu.ac.in This chemoselective reduction provides a route to (5-methoxy-1H-indol-6-yl)methanol.
Table 2: Summary of Functional Group Reactivity
| Functional Group | Reaction Type | Reagents | Product Type |
| C-6 Methyl Ester | Hydrolysis (Saponification) | NaOH, H₂O then H₃O⁺ | C-6 Carboxylic Acid |
| C-6 Methyl Ester | Reduction | LiAlH₄ | C-6 Hydroxymethyl |
| C-5 Methoxy | Ether Cleavage | HBr or HI | C-5 Phenol |
| Indole Ring | Electrophilic Substitution | NBS, POCl₃/DMF | C-3 Substituted Indole |
| Indole Ring | Oxidation | Various Oxidants | Oxindole, etc. |
| Indole Ring | Reduction (Pyrrole part) | H₂, Pd/C; NaBH₃CN | Indoline |
Advanced Derivatization for Structure-Activity Relationship (SAR) Studies
This compound serves as a valuable scaffold for generating libraries of compounds for structure-activity relationship (SAR) studies. The distinct reactive sites allow for systematic modification to probe interactions with biological targets.
Derivatization strategies can be classified based on the part of the molecule being modified:
Modification at the C-6 Position :
Amide Formation : The ester can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate. This acid can then be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., DCC, EDC) to generate a library of amides. Varying the amine component allows for exploration of different steric and electronic features.
Alcohol Derivatives : Reduction of the ester to the primary alcohol provides a new functional handle. This alcohol can be further derivatized to form ethers or new esters, introducing different lipophilic or polar groups.
Modification at the C-5 Position :
Ether Analogs : Cleavage of the methoxy group to the phenol allows for the introduction of a variety of new ether or ester functionalities at this position. This is critical for probing the importance of the hydrogen bond donating/accepting capabilities and the size of the substituent at C-5.
Modification of the Indole Ring :
N-Alkylation/Acylation : The indole nitrogen can be deprotonated with a strong base (e.g., NaH) and subsequently reacted with various electrophiles like alkyl halides or acyl chlorides to produce N-substituted derivatives. bhu.ac.in
C-3 Functionalization : As the most reactive site for electrophilic substitution, the C-3 position is an ideal location for introducing diversity. Reactions like the Mannich reaction can install aminomethyl groups, which are themselves versatile intermediates for further elaboration. bhu.ac.in
C-2 Functionalization : If the indole nitrogen is protected, lithiation can occur selectively at the C-2 position. The resulting 2-lithioindole is a potent nucleophile that can react with a wide array of electrophiles to introduce substituents at a less common position. wikipedia.org
These derivatization strategies allow medicinal chemists to systematically alter the structure of this compound and evaluate the resulting changes in biological activity, leading to the identification of compounds with improved potency, selectivity, or pharmacokinetic properties.
Synthesis of Hydrazide Derivatives
A fundamental and widely utilized transformation of this compound is its conversion to the corresponding carbohydrazide (B1668358). This reaction is typically achieved through hydrazinolysis, a process that involves reacting the ester with hydrazine (B178648) hydrate. orgsyn.orgnih.gov The reaction is generally carried out in a protic solvent, such as methanol, under reflux conditions. orgsyn.org
The resulting 5-methoxy-1H-indole-6-carbohydrazide is a key intermediate, as the hydrazide functional group is a nucleophile that can readily participate in subsequent reactions to form a variety of heterocyclic and acyclic derivatives. researchgate.netrsc.orgresearchgate.netorgsyn.org This straightforward conversion provides a crucial building block for the synthesis of more complex molecular structures. mdpi.com
Table 1: Synthesis of 5-methoxy-1H-indole-6-carbohydrazide
| Starting Material | Reagent | Solvent | Condition | Product | Yield (%) |
| This compound | Hydrazine hydrate | Methanol | Reflux | 5-methoxy-1H-indole-6-carbohydrazide | ~90 orgsyn.org |
Formation of Indole-Isatin Molecular Hybrids
Leveraging the reactivity of the synthesized 5-methoxy-1H-indole-6-carbohydrazide, a significant derivatization pathway involves the creation of indole-isatin molecular hybrids. nih.govresearchgate.netnih.govchim.it This is accomplished by a condensation reaction between the indole carbohydrazide and various substituted or unsubstituted isatins (indole-2,3-diones). nih.govresearchgate.netrsc.orgresearchgate.net The reaction is typically catalyzed by a small amount of glacial acetic acid in a solvent like absolute ethanol (B145695) under reflux. nih.govresearchgate.net
This molecular hybridization approach combines two biologically significant pharmacophores, the indole and isatin moieties, into a single molecular entity. nih.govresearchgate.net The resulting hybrids possess a carbohydrazide bridge linking the two heterocyclic systems. researchgate.net
Table 2: General Synthesis of Indole-Isatin Hybrids
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Condition | Product |
| 5-methoxy-1H-indole-6-carbohydrazide | Substituted Isatin | Glacial Acetic Acid | Absolute Ethanol | Reflux | Indole-Isatin Hybrid |
Development of Hydrazine-1-carbothioamide Analogues
Another important class of derivatives synthesized from 5-methoxy-1H-indole-6-carbohydrazide are the hydrazine-1-carbothioamide analogues, also known as thiosemicarbazides. The general synthetic route involves the reaction of the carbohydrazide with various isothiocyanates. This nucleophilic addition reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol.
The resulting thiosemicarbazide (B42300) derivatives are valuable intermediates in their own right and serve as precursors for the synthesis of various five-membered heterocycles.
Table 3: Synthesis of Hydrazine-1-carbothioamide Analogues
| Reactant 1 | Reactant 2 | Solvent | Condition | Product |
| 5-methoxy-1H-indole-6-carbohydrazide | Aryl/Alkyl Isothiocyanate | Ethanol | Reflux | N-(aryl/alkyl)-2-(5-methoxy-1H-indole-6-carbonyl)hydrazine-1-carbothioamide |
Design and Synthesis of Oxadiazole Derivatives
The thiosemicarbazide derivatives obtained in the previous step are key precursors for the synthesis of 1,3,4-oxadiazoles. The transformation involves an oxidative cyclization of the thiosemicarbazide. Various reagents can be employed to facilitate this cyclization, which results in the formation of the five-membered oxadiazole ring. This synthetic strategy provides access to a class of compounds where the indole moiety is linked to an oxadiazole ring through a carbonyl group.
Table 4: General Synthesis of Oxadiazole Derivatives from Thiosemicarbazides
| Starting Material | Reaction Type | Product |
| N-substituted-2-(5-methoxy-1H-indole-6-carbonyl)hydrazine-1-carbothioamide | Oxidative Cyclization | 2-(Substituted amino)-5-(5-methoxy-1H-indol-6-yl)-1,3,4-oxadiazole |
Functionalization via Oxalyl Chloride and Secondary Amines
This compound can be functionalized through a two-step process involving oxalyl chloride and secondary amines. Initially, the carboxylic acid ester can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is then converted to a more reactive acid chloride using oxalyl chloride. The subsequent reaction of this acid chloride with a secondary amine yields the corresponding amide. This method allows for the introduction of a wide variety of secondary amine functionalities onto the indole core at the 6-position.
Table 5: General Synthesis of Amide Derivatives
| Step | Reactant 1 | Reactant 2 | Product |
| 1 | 5-methoxy-1H-indole-6-carboxylic acid | Oxalyl chloride | 5-methoxy-1H-indole-6-carbonyl chloride |
| 2 | 5-methoxy-1H-indole-6-carbonyl chloride | Secondary Amine | N,N-disubstituted-5-methoxy-1H-indole-6-carboxamide |
Introduction of Carboxy-Vinyl Substituents
The introduction of carboxy-vinyl substituents onto the indole ring can be achieved through palladium-catalyzed cross-coupling reactions, such as the Heck reaction. This reaction typically involves the coupling of an aryl halide or triflate with an alkene in the presence of a palladium catalyst and a base. To apply this to this compound, the indole ring would first need to be halogenated at a suitable position. The subsequent Heck reaction with an appropriate alkene, such as an acrylate, would introduce a carboxy-vinyl group.
Table 6: Heck Reaction for Introduction of Carboxy-Vinyl Substituents
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| Halogenated this compound | Alkene (e.g., methyl acrylate) | Palladium Catalyst | Base (e.g., Triethylamine) | Methyl 5-methoxy-1-(alkenyl)-1H-indole-6-carboxylate |
Selective Alkylation and Arylation Reactions
The nitrogen atom of the indole ring in this compound can be selectively alkylated or arylated. N-alkylation is a common modification of indoles, though it can be challenging due to the potential for C-alkylation, particularly at the C3 position. Various methods have been developed to achieve selective N-alkylation, often involving the use of a base to deprotonate the indole nitrogen followed by reaction with an alkylating agent. Enantioselective methods for N-alkylation have also been developed.
Table 7: General Methods for N-Alkylation of Indoles
| Method | Alkylating Agent | Catalyst/Base | General Product |
| Classical N-Alkylation | Alkyl Halide | Strong Base (e.g., NaH) | N-Alkyl-5-methoxy-1H-indole-6-carboxylate |
| Catalytic N-Alkylation | Varies | Transition Metal Catalyst | N-Alkyl/Aryl-5-methoxy-1H-indole-6-carboxylate |
Synthesis of Substituted Indoles and Other Derivatives
This section would have detailed various chemical reactions using this compound as a starting material to synthesize a range of substituted indoles and other novel derivatives. The content would have included detailed research findings and data tables summarizing the transformations, including reactants, reagents, reaction conditions, and the resulting products.
However, the necessary primary research data to populate this section are not available in the public domain. Searches for specific reactions such as alkylation, acylation, halogenation, nitration, formylation, and cross-coupling reactions involving this compound did not yield any relevant studies. While there is extensive literature on the synthesis and derivatization of other methoxy-substituted indole compounds, the user's explicit instructions were to focus solely on this compound and not to include information on related compounds.
Therefore, to maintain scientific accuracy and adhere strictly to the provided constraints, the article cannot be written. The absence of published research on the derivatization of this specific indole ester prevents the creation of a thorough and informative article as requested.
Below is the list of compound names that would have been included in the article, as per the user's instructions.
Advanced Spectroscopic Characterization and Structural Elucidation
X-ray Crystallography
X-ray crystallography is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystal. For Methyl 5-methoxy-1H-indole-6-carboxylate, this method has been instrumental in determining its solid-state conformation and the intricate network of non-covalent interactions that govern its crystal packing.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction analysis of a derivative, methyl 5-methoxy-1-(p-tolylsulfonyl)-1H-indole-6-carboxylate, has revealed detailed structural information.
The crystal structure of methyl 5-methoxy-1-(p-tolylsulfonyl)-1H-indole-6-carboxylate has been determined to belong to the monoclinic crystal system. The space group was identified as P21/c. Key crystallographic data are summarized in the table below.
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 12.016 (3) |
| b (Å) | 10.635 (3) |
| c (Å) | 13.568 (4) |
| β (°) | 108.331 (9) |
| Volume (ų) | 1644.4 (8) |
| Z | 4 |
| Calculated density (Mg m⁻³) | 1.442 |
| Absorption coefficient (mm⁻¹) | 0.20 |
| F(000) | 752 |
| Crystal size (mm) | 0.40 x 0.25 x 0.20 |
| θ range for data collection (°) | 2.0 to 25.5 |
| Reflections collected | 10471 |
| Independent reflections | 3069 [R(int) = 0.046] |
| Final R indices [I > 2σ(I)] | R1 = 0.048, wR2 = 0.125 |
| R indices (all data) | R1 = 0.076, wR2 = 0.141 |
| Goodness-of-fit on F² | 1.03 |
Data sourced from the Cambridge Crystallographic Data Centre (CCDC).
The analysis of bond lengths and angles within the methyl 5-methoxy-1-(p-tolylsulfonyl)-1H-indole-6-carboxylate molecule reveals values that are consistent with standard values for similar structures. The indole (B1671886) ring system is essentially planar.
A selection of important bond lengths and angles is presented below.
Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length (Å) |
| S1 | O4 | 1.428 (2) |
| S1 | O3 | 1.431 (2) |
| S1 | N1 | 1.662 (2) |
| S1 | C15 | 1.761 (2) |
| O1 | C10 | 1.203 (3) |
| O2 | C10 | 1.326 (3) |
| O2 | C11 | 1.447 (3) |
| O5 | C5 | 1.368 (3) |
| O5 | C12 | 1.421 (3) |
| N1 | C2 | 1.401 (3) |
| N1 | C7A | 1.443 (3) |
Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| O4 | S1 | O3 | 120.33 (11) |
| O4 | S1 | N1 | 107.50 (10) |
| O3 | S1 | N1 | 107.24 (10) |
| O4 | S1 | C15 | 108.66 (11) |
| O3 | S1 | C15 | 108.02 (11) |
| N1 | S1 | C15 | 104.18 (10) |
| C10 | O2 | C11 | 116.4 (2) |
| C5 | O5 | C12 | 117.7 (2) |
| C2 | N1 | C7A | 109.9 (2) |
| C2 | N1 | S1 | 125.79 (17) |
| C7A | N1 | S1 | 123.95 (16) |
Data sourced from the Cambridge Crystallographic Data Centre (CCDC).
The indole ring system of methyl 5-methoxy-1-(p-tolylsulfonyl)-1H-indole-6-carboxylate is noted to be planar. The conformation of the molecule is influenced by the orientation of the p-tolylsulfonyl group attached to the indole nitrogen. The dihedral angle between the indole ring system and the tolyl ring is 86.11 (8)°.
Intermolecular Interactions in Crystalline Structures
The crystal packing of methyl 5-methoxy-1-(p-tolylsulfonyl)-1H-indole-6-carboxylate is stabilized by a network of intermolecular interactions.
In the crystal structure, molecules are linked into centrosymmetric dimers by pairs of C—H···O hydrogen bonds. These dimers are further connected by another C—H···O interaction, forming chains along the b-axis. The details of these hydrogen bonds are provided in the table below.
Hydrogen Bond Geometry (Å, °)
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| C2—H2···O1ⁱ | 0.93 | 2.56 | 3.442 (4) | 159 |
| C18—H18A···O4ⁱⁱ | 0.96 | 2.57 | 3.488 (4) | 161 |
Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z. Data sourced from the Cambridge Crystallographic Data Centre (CCDC).
π-π Stacking Interactions
Non-covalent π-π stacking interactions are a significant factor in the stabilization of the crystal structures of many aromatic and heteroaromatic compounds, including indole derivatives. mdpi.com These interactions arise from the attractive, noncovalent forces between aromatic rings. In the context of indole-containing molecules, the unique electronic properties of the indole ring allow it to participate in various non-covalent interactions that influence molecular conformation and crystal packing. mdpi.com
Dimer and Higher-Order Aggregate Formation
The formation of dimers and higher-order aggregates in the solid state is a common feature of indole derivatives, largely driven by hydrogen bonding. The presence of both a hydrogen bond donor (the indole N-H group) and potential hydrogen bond acceptors (the oxygen atoms of the methoxy (B1213986) and carboxylate groups) in this compound suggests a high propensity for such associations.
Studies on the closely related compound, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), have revealed the formation of cyclic dimers through double hydrogen bonds (O–H⋯O) between the carboxylic acid groups. mdpi.comnih.gov While the methyl ester in the target compound cannot form this specific type of dimer, the underlying principles of hydrogen bonding are transferable. In a polymorph of MI2CA, interactions between the N-H group of the indole ring and the oxygen atom of the methoxy group of an adjacent molecule were observed. mdpi.com Furthermore, C–H⋯O contacts were found to significantly influence the spatial arrangement of molecules. mdpi.comnih.gov It is therefore highly probable that this compound molecules self-assemble into dimers or chains through N–H⋯O hydrogen bonds, where the carbonyl oxygen of the ester group acts as the acceptor. Molecules in other related pyrrole (B145914) esters are also known to join into dimers via strong hydrogen bonds. researchgate.net
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method maps various properties onto the molecular surface, providing a detailed picture of the close contacts between neighboring molecules. For a given molecule, the Hirshfeld surface is defined as the region where the contribution of its electron density to the total crystal electron density is greater than that of any other molecule.
In the Hirshfeld surface plotted over d_norm, contacts with distances shorter than the sum of van der Waals radii appear as red spots, those with distances equal to the sum are white, and longer contacts are blue. nih.govnih.gov Analysis of the crystal structure of a polymorph of 5-methoxy-1H-indole-2-carboxylic acid revealed that N−H⋯O and C–H⋯O intermolecular hydrogen bonds are crucial in building the crystal structure. mdpi.com A Hirshfeld analysis for this compound would be expected to highlight the importance of H-atom contacts. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface allow for the quantification of different types of intermolecular contacts. For similar organic molecules, the most significant contributions to the crystal packing typically come from H⋯H, H⋯O/O⋯H, and H⋯C/C⋯H interactions, indicating that van der Waals forces and hydrogen bonding are the dominant forces in the crystal packing. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. High-resolution ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
High-Resolution ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. Based on data from analogous 5-methoxyindole (B15748) derivatives, the chemical shifts (δ) can be predicted. chemicalbook.comorgsyn.org The indole N-H proton typically appears as a broad singlet far downfield. The protons on the indole ring (H-2, H-3, H-4, and H-7) will appear in the aromatic region, with their specific shifts and coupling patterns determined by their electronic environment and proximity to other protons. The singlet signals for the methoxy (–OCH₃) and methyl ester (–COOCH₃) groups are expected in the upfield region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data from analogous compounds)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| N-H | > 8.0 | br s (broad singlet) |
| H-7 | ~7.8-8.0 | s (singlet) |
| H-4 | ~7.2-7.4 | s (singlet) |
| H-2 | ~7.0-7.2 | m (multiplet) |
| H-3 | ~6.4-6.6 | m (multiplet) |
| 5-OCH₃ | ~3.9 | s (singlet) |
| 6-COOCH₃ | ~3.9 | s (singlet) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum for this compound would feature signals for the nine carbons of the indole ring system, the methoxy carbon, the ester carbonyl carbon, and the ester methyl carbon. The chemical shift of the carbonyl carbon is characteristically found in the most downfield region of the spectrum. The carbons of the aromatic indole ring appear at intermediate chemical shifts, while the sp³ hybridized carbons of the methoxy and methyl ester groups are observed in the most upfield region. rsc.orgchemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from analogous compounds)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Ester) | ~168 |
| C-5 | ~156 |
| C-7a | ~132 |
| C-3a | ~129 |
| C-2 | ~125 |
| C-6 | ~122 |
| C-4 | ~112 |
| C-7 | ~111 |
| C-3 | ~103 |
| 5-OCH₃ | ~56 |
| 6-COOCH₃ | ~52 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignments
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. tetratek.com.tr For this compound, a COSY spectrum would show cross-peaks between adjacent protons on the indole ring, such as between H-2 and H-3, helping to confirm their assignments.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). tetratek.com.tr This would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it to its known proton signal from the ¹H NMR spectrum (e.g., correlating the H-4 signal to the C-4 signal).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). tetratek.com.tr This technique is particularly crucial for identifying the connectivity between different functional groups and for assigning quaternary (non-protonated) carbons. Key expected HMBC correlations for this compound would include:
A correlation from the methoxy protons (5-OCH₃) to the C-5 carbon.
Correlations from the methyl ester protons (6-COOCH₃) to the ester carbonyl carbon and the C-6 carbon.
Correlations from the indole N-H proton to carbons C-2, C-3, and C-7a.
Correlations from H-4 to C-3a, C-5, and C-6, confirming the substitution pattern on the benzene (B151609) portion of the indole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It would be useful for confirming the spatial proximity of groups, such as the methoxy group protons and the H-4 proton.
Together, these 2D NMR techniques provide a comprehensive and definitive structural characterization of this compound. mdpi.comnih.govnih.govtetratek.com.tr
Vibrational Spectroscopy (Infrared Spectroscopy)
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features.
The analysis of related indole derivatives provides a basis for assigning the observed vibrational frequencies. mdpi.comnih.gov For instance, the N-H group of the indole ring typically shows a stretching vibration in the region of 3220-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected in the 3000-3200 cm⁻¹ range. researchgate.net The spectrum is further characterized by the strong carbonyl (C=O) stretch of the methyl ester group, which is anticipated to appear around 1700-1730 cm⁻¹. Additionally, C-O stretching vibrations from the ester and methoxy groups, along with C-C stretching within the aromatic ring, contribute to the fingerprint region of the spectrum (typically 1625-1430 cm⁻¹). researchgate.net The specific frequencies can be influenced by intermolecular interactions, such as hydrogen bonding involving the indole N-H group. mdpi.comnih.gov
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3220 - 3500 | Indole N-H |
| Aromatic C-H Stretch | 3000 - 3200 | Indole Ring C-H |
| Aliphatic C-H Stretch | 2850 - 3000 | Methyl (OCH₃, COOCH₃) |
| C=O Stretch (Ester) | 1700 - 1730 | Carboxylate C=O |
| C-C Stretch (Aromatic) | 1430 - 1625 | Indole Ring C=C |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental formula of a compound. For this compound (C₁₁H₁₁NO₃), the nominal molecular weight is 205 g/mol . High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the precise elemental composition. acs.org The exact mass of this compound is calculated to be 205.0739 g/mol .
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) typically induces fragmentation of the molecular ion (M⁺•). For esters, common fragmentation pathways include the loss of the alkoxy group (-OR) or the entire ester group. libretexts.orgmiamioh.edu In the case of this compound, characteristic fragmentation would likely involve:
Loss of a methyl radical (•CH₃) from the methoxy or ester group, leading to a fragment ion at m/z 190.
Loss of a methoxy radical (•OCH₃) , resulting in a fragment ion at m/z 174.
Loss of the carbomethoxy group (•COOCH₃) , producing a fragment ion at m/z 146.
These fragmentation patterns are crucial for confirming the connectivity of the atoms within the molecule.
Table 2: Predicted Mass Spectrometry (MS) and HRMS Data for this compound
| Ion/Fragment | Formula | Calculated Mass (m/z) | Description |
|---|---|---|---|
| [M]⁺• | C₁₁H₁₁NO₃ | 205.0739 | Molecular Ion |
| [M-CH₃]⁺ | C₁₀H₈NO₃ | 190.0504 | Loss of a methyl radical |
| [M-OCH₃]⁺ | C₁₀H₈NO₂ | 174.0555 | Loss of a methoxy radical |
Purity Assessment and Chromatographic Characterization (HPLC, TLC)
Chromatographic techniques are fundamental for separating and purifying chemical compounds, as well as for assessing their purity. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard methods used for these purposes in the analysis of indole derivatives. nih.govnih.gov
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring reaction progress and assessing the purity of a sample. For indole derivatives, a common stationary phase is silica (B1680970) gel (SiO₂). The mobile phase, or eluent, is typically a mixture of a nonpolar solvent and a more polar solvent. A mixture of ethyl acetate (B1210297) and a nonpolar solvent like hexane (B92381) or cyclohexane (B81311) is often effective for separating indole esters. amazonaws.comrsc.org The compound's retention factor (Rf) value is characteristic for a given TLC system and can be used for identification purposes.
High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and is the preferred method for quantitative purity analysis. oup.com A reversed-phase (RP) HPLC method is commonly employed for indole compounds, using a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.com The mobile phase often consists of a mixture of water (frequently with an acid modifier like formic acid or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.commdpi.com Detection is typically performed using a UV detector, with the wavelength set to an absorption maximum of the indole chromophore (commonly around 280 nm). oup.commdpi.com The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all observed peaks. oup.com
Table 3: Typical Chromatographic Conditions for the Analysis of this compound
| Technique | Stationary Phase | Typical Mobile Phase | Detection |
|---|---|---|---|
| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane mixtures | UV light (254 nm) |
| HPLC | C18 (Reversed-Phase) | Acetonitrile / Water with 0.1% Formic Acid (Gradient Elution) | UV Absorbance (e.g., 280 nm) |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure and properties of molecules. For a novel or understudied compound like Methyl 5-methoxy-1H-indole-6-carboxylate, DFT calculations would be invaluable in providing fundamental insights.
Geometry Optimization and Electronic Structure Analysis
A foundational step in the computational analysis of this compound would involve geometry optimization using DFT. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, its lowest energy conformation. From this optimized geometry, a wealth of information about its electronic structure can be derived. Key parameters that would be calculated include bond lengths, bond angles, and dihedral angles.
Furthermore, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and electronic transitions. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, would identify the electrophilic and nucleophilic sites, predicting how the molecule might interact with other chemical species.
Prediction of Spectroscopic Parameters
DFT calculations are also instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, theoretical vibrational frequencies could be calculated and correlated with experimental Infrared (IR) and Raman spectra. This would aid in the assignment of spectral bands to specific molecular vibrations.
Similarly, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) would be highly valuable for characterizing the molecule and confirming its structure. Electronic properties, such as UV-Vis absorption spectra, could also be simulated to understand the electronic transitions within the molecule.
Modeling of Intermolecular Interactions and Aggregates
Understanding how molecules of this compound interact with each other is fundamental to predicting its solid-state properties and behavior in solution. DFT can be employed to model the formation of dimers and larger aggregates. These models would elucidate the nature and strength of intermolecular forces, such as hydrogen bonding and π-π stacking interactions, which are anticipated for an indole (B1671886) derivative. The outcomes of these calculations are vital for rationalizing crystal packing and polymorphism.
Molecular Dynamics Simulations
While DFT provides a static picture of a single molecule or small aggregates, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, considering its interactions with its environment.
Conformational Analysis and Flexibility
For a molecule with rotatable bonds, such as the ester group in this compound, MD simulations can explore its conformational landscape. By simulating the molecule's movements over nanoseconds or longer, researchers can identify the most populated conformations and the energy barriers between them. This provides a detailed understanding of the molecule's flexibility, which is often crucial for its biological activity and physical properties.
Solvent Effects on Molecular Behavior
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are ideally suited to study these solvent effects. By placing the this compound molecule in a simulation box filled with explicit solvent molecules (such as water or an organic solvent), it is possible to observe how the solvent affects its conformation, dynamics, and intermolecular interactions. The analysis of radial distribution functions from these simulations would provide detailed information about the solvation shell and specific solvent-solute interactions.
of this compound and Related Analogs
Computational chemistry provides a powerful lens for examining the interactions of small molecules like this compound with biological macromolecules. Through techniques such as molecular docking and protein-ligand interaction modeling, researchers can predict and analyze the binding behavior of this compound at a molecular level, offering insights that are crucial for drug discovery and design. While specific computational studies directly focused on this compound are not extensively documented in publicly available literature, a wealth of research on structurally similar indole derivatives allows for informed extrapolation and a foundational understanding of its potential biological interactions.
Prediction of Binding Modes and Affinities with Biological Targets
Molecular docking simulations are instrumental in predicting how a ligand, such as an indole carboxylate derivative, might orient itself within the binding site of a protein. This preferred orientation, or binding mode, is the one that maximizes favorable interactions and minimizes unfavorable ones, resulting in the most stable complex. The stability of this complex is quantified by the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger and more favorable interaction.
One such study focused on a derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), which shares the 5-methoxyindole (B15748) core. Molecular docking analysis of MMINA with the inducible nitric oxide synthase (iNOS) protein revealed a strong predicted binding affinity. nih.gov Similarly, computational screening of a library of compounds against euchromatin histone lysine (B10760008) methyl transferase (EHMT2) identified a 5-methoxyindole-containing compound, 2-N-[4-methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine (TP2), as a promising candidate based on its favorable docking score. nih.gov
These examples, while not directly pertaining to this compound, underscore the potential of the 5-methoxyindole scaffold to engage with biological targets with significant affinity. The precise binding mode and affinity are dictated by the complete structure of the molecule and the specific topology and chemical environment of the protein's binding pocket.
Table 1: Predicted Binding Affinities of Structurally Related Indole Derivatives against Biological Targets
| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) | Inducible Nitric Oxide Synthase (iNOS) | -12.38 nih.gov |
| 2-N-[4-methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine (TP2) | Euchromatin Histone Lysine Methyl Transferase (EHMT2) | -10.3 nih.gov |
This table presents data from computational studies on compounds structurally related to this compound to illustrate the potential binding affinities of this chemical class.
Identification of Key Interacting Residues and Functional Groups
Beyond predicting binding affinity, molecular docking simulations elucidate the specific interactions that anchor a ligand within a protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying the key amino acid residues in the protein and the functional groups on the ligand that participate in these interactions is fundamental to understanding the mechanism of action.
For the MMINA compound, docking studies showed that it fits well within the binding cavity of the iNOS protein. The acetohydrazide and nitrophenyl portions of the molecule were predicted to form covalent bonds with ARG:199 and GLU:377, respectively. nih.gov Furthermore, a number of key active site residues were involved in stabilizing hydrophobic interactions. nih.gov
In the case of the EHMT2 inhibitor TP2, both hydrogen bonding and hydrophobic interactions were found to be crucial for its binding. Key amino acids identified as forming hydrogen bonds in both docking and molecular dynamics simulations included Leu1086, Asp1083, Asp1078, and Arg1157. nih.gov Hydrophobic contacts with residues such as Ile1136 also contributed to the stability of the ligand-protein complex. nih.gov
These findings highlight the importance of the various functional groups on the indole scaffold and its substituents. For this compound, the methoxy (B1213986) group at the 5-position and the methyl carboxylate group at the 6-position, along with the indole nitrogen, would be expected to be key players in forming specific interactions with target proteins. The methoxy group could act as a hydrogen bond acceptor, while the carboxylate group could participate in hydrogen bonding or electrostatic interactions. The aromatic indole ring itself is well-suited to engage in hydrophobic and π-stacking interactions.
Table 2: Key Interacting Residues for Structurally Related Indole Derivatives
| Compound/Derivative | Target Protein | Key Interacting Amino Acid Residues | Type of Interaction |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) | Inducible Nitric Oxide Synthase (iNOS) | ARG:199, GLU:377 | Covalent Bonding |
| LEU:125, TYR:489, TRP:463, CYS:200, GLY:202, ARG:700, ILE:201, TRP:372, MET:374, ALA:197, TYR:491, MET:355 | Hydrophobic | ||
| 2-N-[4-methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine (TP2) | Euchromatin Histone Lysine Methyl Transferase (EHMT2) | Leu1086, Asp1083, Asp1078, Arg1157 | Hydrogen Bonding |
| Ile1136 | Hydrophobic |
This table summarizes key amino acid residues identified in molecular docking studies of compounds structurally related to this compound.
Rational Design of Derivatives Based on Binding Site Information
A primary application of molecular docking and interaction modeling is the rational design of new molecules with improved properties, such as enhanced binding affinity or selectivity. By understanding how a parent compound like this compound might bind to a target, medicinal chemists can strategically modify its structure to optimize these interactions.
If, for example, docking studies revealed an unoccupied hydrophobic pocket within the binding site adjacent to the methyl carboxylate group of this compound, derivatives could be designed with larger, more lipophilic ester groups to fill this pocket and increase hydrophobic interactions, potentially leading to higher affinity. Conversely, if a hydrogen bond donor from the protein is not engaged by the parent compound, a functional group capable of accepting a hydrogen bond could be introduced at a suitable position on the indole ring.
The indole core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a versatile scaffold capable of binding to a variety of biological receptors. nih.gov This makes it an excellent starting point for the design of new therapeutic agents. By leveraging the detailed three-dimensional information from protein-ligand interaction models, the design process can be more focused and efficient than traditional trial-and-error approaches. This structure-based drug design strategy allows for the creation of novel derivatives with tailored biological activities.
Mechanistic and Biological Interaction Studies at the Molecular Level
Enzyme Inhibition Mechanism Research
No studies were found that specifically investigate the enzyme inhibition mechanisms of Methyl 5-methoxy-1H-indole-6-carboxylate.
Investigation of Receptor Tyrosine Kinase (RTK) Inhibition (e.g., EGFR, VEGFR-2)
There is no available data from in vitro or in silico studies that evaluates the inhibitory activity of this compound against Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Research on other indole-6-carboxylate esters has shown activity against these targets, but these findings are not directly applicable to the specific compound .
Molecular Basis of Tyrosine Kinase Activity Modulation
The molecular basis for how this compound might modulate tyrosine kinase activity has not been elucidated, as no binding or inhibition studies have been published.
Ligand-Induced Conformational Changes in Enzyme Active Sites
Information regarding conformational changes in the active sites of EGFR or VEGFR-2 induced by the binding of this compound is not available.
Interaction with Cyclooxygenase (COX) Enzymes: Mechanistic Insights
There is a lack of published research on the interaction between this compound and COX-1 or COX-2 enzymes. While extensive research on the COX inhibition mechanism of the structurally related 5-methoxy-indole, indomethacin, and its methyl ester exists, this information cannot be directly attributed to this compound due to differences in their chemical structures.
Role of Carboxylate and Ester Moieties in COX Binding
The specific role of the methyl ester moiety at the 6-position of this compound in binding to the COX active site has not been studied.
Identification of Critical Amino Acid Residues in Binding Pockets
There are no molecular docking or crystallography studies that identify the critical amino acid residues within the COX binding pocket that may interact with this compound.
Molecular Recognition and Receptor Binding Studies
There is currently no specific research available in peer-reviewed literature that details the molecular recognition or direct interaction between this compound and serotonin (B10506) (5-HT) receptors. Although many indole (B1671886) derivatives are known to interact with various 5-HT receptor subtypes due to their structural similarity to serotonin, specific investigations into the binding of the 6-carboxylate isomer are absent. nih.govnih.gov Consequently, its profile as a potential agonist or antagonist at these receptors remains uncharacterized.
Consistent with the lack of interaction studies, there are no published quantitative binding affinity data, such as Kᵢ (inhibition constant) or Kₑ (equilibrium constant), for this compound at serotonin receptors or any other receptor target. Such data is essential for understanding the potency and selectivity of a compound, but for this specific molecule, these determinations have not been reported.
A summary of the available binding information is presented below.
| Target | Compound | Binding Affinity (Kᵢ, nM) |
| MAO-B | This compound | Data Not Available |
| Serotonin Receptors | This compound | Data Not Available |
Applications As Precursors and Building Blocks in Advanced Organic Synthesis
Role in the Synthesis of Complex Organic Molecules
The unique arrangement of functional groups in Methyl 5-methoxy-1H-indole-6-carboxylate—namely the indole (B1671886) nitrogen (NH), the electron-donating methoxy (B1213986) group, and the electron-withdrawing methyl ester—provides multiple reactive sites for elaboration into more complex molecular architectures. Its versatility as a precursor is highlighted by the various chemical reactions it can undergo, such as ester hydrolysis to the corresponding carboxylic acid, nucleophilic substitution of the methoxy group under specific conditions, and oxidation of the indole ring. smolecule.com
This structural framework is analogous to other substituted indoles that serve as key intermediates in the synthesis of complex heterocyclic systems. For instance, related 5-methoxy-indole derivatives are pivotal in preparing 5-substituted 6H-pyrido[4,3-b]carbazoles, a class of compounds investigated for their potential as antitumor agents. orgsyn.org The strategic placement of the methoxy and carboxylate groups on the benzene (B151609) portion of the indole ring allows for regioselective reactions, guiding the construction of intricate polycyclic systems.
Utility in Medicinal Chemistry for Drug Design and Development
The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological receptors. nih.gov Methoxy-substituted indoles are of particular interest as the methoxy group can enhance reactivity and modulate the electronic properties of the indole ring, which can be crucial for biological activity. chim.itvulcanchem.com Derivatives of methoxy-activated indoles have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. chim.itsmolecule.com
This compound serves as a foundational molecule for the development of new therapeutic agents. Its structure allows for modifications to explore structure-activity relationships (SAR) and optimize potency and selectivity for specific biological targets. For example, the closely related methyl ester of 5-methoxy-1H-indole-2-carboxylic acid has been used to synthesize arylhydrazone derivatives with potential neuroprotective and antioxidant properties, demonstrating the utility of such precursors in generating novel compounds for neurological disorders. chemimpex.commdpi.com The general class of methoxy-indole derivatives has been extensively researched for various therapeutic applications, including the development of anti-mitotic compounds for cancer treatment. nih.govnih.gov
Contribution to the Synthesis of Indole-Containing Natural Product Analogues
Indole alkaloids are a major class of natural products, many of which possess significant biological activities and complex structures. rsc.orgnih.gov Methoxy-substituted indoles are common motifs within this class. chim.it Consequently, synthetic building blocks like this compound are valuable for the total synthesis of these natural products and the creation of their analogues for medicinal chemistry research.
A pertinent example is the role of a closely related compound, ethyl 6-methoxy-3-methylindole-2-carboxylate, as a key intermediate in the total synthesis of tryprostatin A, a natural product with anti-mitotic activity. rsc.org The synthesis began with the construction of this methoxy-indole core, which was then elaborated to the final complex target. This illustrates how compounds like this compound can provide the necessary scaffold to access complex natural product architectures. The ability to synthesize these molecules allows researchers to produce them in larger quantities for biological evaluation and to create simplified or modified analogues to improve their therapeutic properties.
| Precursor Molecule Class | Target Molecule Class | Potential Application |
| Methoxy-Indole Carboxylates | 6H-Pyrido[4,3-b]carbazoles | Antitumor Agents orgsyn.org |
| Methoxy-Indole Carboxylates | Arylhydrazone Derivatives | Neuroprotective Agents mdpi.com |
| Methoxy-Indole Carboxylates | Tryprostatin A (Natural Product) | Anti-mitotic Agents rsc.org |
| Methoxy-Indole Carboxylates | Organic Semiconductors | Materials Science chim.it |
Exploration in Materials Science for Electronic and Photonic Applications
Beyond its biomedical applications, the indole ring system possesses electronic properties that make it an attractive component for advanced materials. The electron-rich nature of the indole core makes it suitable for applications in organic electronics. Research into new building blocks for organic semiconductors has included methoxy-activated indole derivatives. Specifically, a dibrominated dimethoxy-indole carboxylate was synthesized from vanillin (B372448) and investigated for its potential use in this field. chim.it This demonstrates that the core structure of this compound is relevant to the design of novel materials for electronic and photonic devices, where the indole moiety can be incorporated into larger conjugated systems to modulate their optical and electronic properties.
Reagents for Biochemical Pathway Elucidation
In biochemical and pharmacological research, this compound can be used as a reagent for studying indole-related biochemical pathways. smolecule.com Many essential biological molecules, such as the amino acid tryptophan and the neurotransmitter serotonin (B10506), contain the indole ring. By using synthetic analogues like this compound, researchers can probe the active sites of enzymes or the binding pockets of receptors that interact with these natural indole compounds. The molecule can be further modified, for example by introducing isotopic labels or fluorescent tags, to create molecular probes that help in elucidating metabolic pathways, understanding enzyme mechanisms, and characterizing receptor-ligand interactions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 5-methoxy-1H-indole-6-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves modifying indole precursors. For example, 5-methoxyindole derivatives can be halogenated at the 6-position using reagents like triphenylphosphine-carbon tetrachloride in acetonitrile, followed by esterification with methanol under catalytic acidic conditions . Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of indole to chlorinating agent) and reaction time (2–4 hours at 60°C). Side reactions, such as over-halogenation, can be mitigated by quenching with ice-cold water.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : -NMR distinguishes methoxy ( 3.8–4.0 ppm) and ester carbonyl ( 165–170 ppm) groups. Aromatic protons in the indole ring appear as multiplets ( 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 235.0844 for CHNO) .
- X-ray Crystallography : SHELX and ORTEP-III software are used to resolve crystal structures, with key bond angles (e.g., C5–O2–C6 ≈ 117°) and torsional parameters .
Q. How can researchers differentiate this compound from structural analogs?
- Methodological Answer :
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) separates it from analogs like 5-hydroxy-6-methoxyindole (retention time difference ≥ 1.5 min) .
- FT-IR : Ester carbonyl stretching (1720–1740 cm) vs. carboxylic acid (1680–1700 cm) distinguishes it from non-esterified derivatives .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the electronic properties of this compound?
- Methodological Answer :
- Conceptual DFT : Calculate electronegativity () and hardness () using ionization potential (I) and electron affinity (A) from Gaussian09 simulations. The compound’s electrophilicity index () predicts reactivity in nucleophilic environments .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (≈4.2 eV) indicate charge-transfer interactions, relevant for studying binding with biological targets .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in -NMR. For example, HMBC correlations confirm ester carbonyl connectivity to the indole C6 .
- Crystallographic Refinement : SHELXL refines occupancy ratios in disordered methoxy groups, reducing R-factor discrepancies (<5%) .
Q. How do steric and electronic effects of substituents influence the compound’s bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Methyl ester groups enhance membrane permeability vs. carboxylic acids (logP increase by ~0.8 units). Methoxy at C5 modulates π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2 inhibition) .
- Docking Simulations (AutoDock Vina) : Free energy scores (ΔG ≈ -9.2 kcal/mol) correlate with experimental IC values in kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
